3-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
This compound belongs to the 1,2,4-benzothiadiazine-1,1-dione class, characterized by a bicyclic core with sulfonamide and thiadiazine moieties. Its structure includes a 3-chlorophenylmethylsulfanyl substituent at position 3 and an ethyl group at position 4 (Figure 1). Synthesis typically involves sulfonylation of anthranilic acid derivatives followed by alkylation, as described in methodologies for analogous benzothiadiazines .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S2/c1-2-19-14-8-3-4-9-15(14)23(20,21)18-16(19)22-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHXPSOMFYDSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which this compound is a part of, are known for their cardiovascular and hypertensive effects. They also act as ATP-sensitive potassium channel openers.
Mode of Action
It is known that 1,2,4-benzothiadiazine 1,1-dioxide derivatives act as atp-sensitive potassium channel openers. This suggests that the compound may interact with these channels, leading to their opening and subsequent changes in cellular activity.
Biochemical Pathways
The activation of atp-sensitive potassium channels can have downstream effects on various cellular processes, including insulin release.
Result of Action
It is known that the activation of atp-sensitive potassium channels can inhibit insulin release, suggesting a potential role in the regulation of glucose metabolism.
Biological Activity
3-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a compound belonging to the benzothiadiazine class, characterized by its unique bicyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural features.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClN2O2S2, with a molecular weight of 366.9 g/mol. The presence of functional groups such as chlorophenyl and carbonyl groups at specific positions contributes to its chemical reactivity and potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN2O2S2 |
| Molecular Weight | 366.9 g/mol |
| Structural Features | Bicyclic structure |
| Key Functional Groups | Chlorophenyl, carbonyl |
Biological Activity
Research into the biological activity of benzothiadiazine derivatives suggests various pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties. The specific activities of this compound have not been extensively documented; however, related compounds in the benzothiadiazine family exhibit significant biological effects.
The mechanisms through which benzothiadiazines exert their biological effects often involve modulation of enzyme activity or interaction with specific receptors. For instance:
- Inhibition of Enzymes : Some derivatives inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : They may also act as antagonists or agonists at various receptor sites.
Comparative Analysis with Similar Compounds
The biological activities of 3-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1lambda6,2,4-benzothiadiazine can be compared with other known derivatives:
| Compound Name | Structural Features | Known Biological Activities |
|---|---|---|
| 7-fluoro-3-{[(4-fluorobenzyl)thio]-4H-benzothiadiazine 1,1-dioxide | Fluorinated benzothiadiazine | Diverse pharmacological activities |
| Cyclothiazide | Thiazide diuretic | Inhibits chloride reabsorption in kidneys |
| 3-(2-norbornen-5-yl)-7-sulfamoyl-3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide | Sulfamoyl group addition | Antihypertensive properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at positions 3 and 4, impacting electronic properties, lipophilicity, and bioactivity.
*Calculated from molecular formula C₁₆H₁₄ClNO₂S₂.
Key Findings from Comparative Studies
Synthetic Accessibility :
- The ethyl-substituted target compound is synthesized via a reliable two-step route (sulfonylation followed by alkylation) . In contrast, analogs with bulkier substituents (e.g., butyl in ) require extended reaction times for alkylation.
- Halogenated derivatives (e.g., bromo in , fluoro in ) often necessitate regioselective halogenation, which can yield isomeric byproducts .
Crystallographic and Stability Profiles :
- The title compound’s crystal structure is stabilized by intra- and intermolecular hydrogen bonds (N–H⋯O, C–H⋯O), a feature shared with its fluoro-chromone analog .
- Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance thermal stability compared to unsubstituted phenyl analogs .
Biological Activity :
- Sulfonamide-containing derivatives (e.g., target compound and ) exhibit diuretic and antihypertensive effects, mimicking pharmacophores in diazoxide and chlorothiazide .
- Chromone-fused analogs (e.g., ) show promise in anticancer assays due to planar aromatic systems enabling DNA intercalation .
Pharmacological and Industrial Relevance
- Lipophilicity : The ethyl group in the target compound balances solubility and membrane permeability, whereas butyl-substituted analogs (e.g., ) are more lipophilic, favoring blood-brain barrier penetration.
- Halogen Effects : Chloro and bromo substituents enhance receptor binding via halogen bonding, as observed in kinase inhibitors .
- Scalability : The target compound’s synthesis (yield >80%) is more scalable than chromone derivatives (yield ~81% in ), which require multistep condensation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
